3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal
Description
The compound 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal (CAS: 58697-03-3) is an aldehyde derivative featuring a 1,3-dioxane ring (often colloquially referred to as an "oxolan" in some contexts, though strictly, oxolane refers to tetrahydrofuran). Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . The structure comprises a propanal chain (–CH₂–CH(CH₃)₂–CHO) attached to a 5,5-dimethyl-1,3-dioxane ring. This aldehyde group confers reactivity typical of aldehydes, such as participation in condensation and oxidation reactions. The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture or thermal degradation .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-(5,5-dimethyloxolan-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H20O2/c1-10(2,8-12)7-9-5-6-11(3,4)13-9/h8-9H,5-7H2,1-4H3 |
InChI Key |
LAYOKHYSKCTXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CC(C)(C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal typically involves the reaction of 5,5-dimethyloxolan-2-ylmethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*CAS inferred from synonyms in ; †Calculated based on formula.
Key Observations:
Functional Group Differences: The target compound’s aldehyde group distinguishes it from the ether-based 2-isopropyl-5,5-dimethyl-1,3-dioxane and the alcohol-containing 2-(3,5-dimethoxyphenyl)propan-2-ol. This aldehyde moiety enhances reactivity in nucleophilic additions (e.g., forming Schiff bases) compared to the inert ether or stable alcohol groups . The 1,3-dioxane ring in the target and 2-isopropyl-5,5-dimethyl-1,3-dioxane provides steric hindrance and influences solubility.
Molecular Weight and Physical State :
- The target compound (MW 172.22) is lighter than 2-(3,5-dimethoxyphenyl)propan-2-ol (MW 196.24) due to the latter’s aromatic substituent. The tertiary alcohol’s higher molecular weight correlates with increased melting points and stability .
Synthetic and Stability Considerations :
- The aldehyde in the target compound likely requires stabilization during synthesis (e.g., protection as an acetal), whereas the ether and alcohol analogs are more stable under standard conditions .
Biological Activity
3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal (CAS: 1936593-12-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications in therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 204.4 °C |
| Flash Point | 60.3 °C |
-
Inhibition of Enzymatic Activity :
- Research indicates that compounds similar to 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular signaling and metabolic processes.
- Modulation of Cellular Pathways :
Case Studies and Research Findings
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Antioxidant Properties :
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal, a comparison with structurally related compounds is valuable:
Potential Applications
-
Therapeutic Uses :
- Given its potential neuroprotective and anti-inflammatory properties, this compound could be explored for use in neurological disorders and conditions characterized by chronic inflammation.
-
Pharmaceutical Development :
- The unique structure may serve as a lead compound for developing new drugs targeting metabolic disorders or neurodegenerative diseases.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions involving hindered carbonyl substrates. For example, allylic Grignard reagents (e.g., 2-methyl-2-butenyl lithium) react with 2,2-dimethylpropanal under thermodynamic control, favoring products where the allylic unit attaches via the least substituted carbon. Reaction conditions (e.g., solvent polarity, temperature, and metal counterion) critically influence product distribution. Prolonged reaction times or equilibration with lithium metal in THF can shift products toward thermodynamically stable isomers .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a dimethyl sulfoxide/1 N NaOH (4:1) diluent system to assess purity and residual solvents (e.g., triethylamine) .
- NMR : H and C NMR can resolve structural features like the oxolane ring and aldehyde proton. For example, the aldehyde proton typically appears downfield (~9–10 ppm), while oxolane methyl groups resonate near 1.2–1.5 ppm .
- IR : Key peaks include C=O stretching (~1700 cm) and C-O-C vibrations (~1100 cm) from the oxolane ring .
Q. What safety protocols should be followed when handling 3-(5,5-Dimethyloxolan-2-yl)-2,2-dimethylpropanal?
- Methodological Answer : Adhere to GHS guidelines for aldehydes, including using fume hoods, nitrile gloves, and eye protection. Monitor for respiratory irritation due to volatile aldehyde emissions. Store under inert gas (e.g., N) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in product distribution data from reactions involving hindered aldehydes like 2,2-dimethylpropanal?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, Grignard reactions with 2,2-dimethylpropanal initially yield kinetic products (allylic attachment via more substituted carbons), but equilibration under Li/THF shifts the ratio toward thermodynamically stable isomers. Use time-resolved NMR or quenching experiments to track product evolution. Computational modeling (e.g., DFT) can predict stability differences between isomers .
Q. What strategies optimize chiral resolution of stereoisomers in derivatives of this compound?
- Methodological Answer : Chiral 1,3-dioxolane derivatives (structurally analogous to the oxolane moiety here) can be resolved via enantioselective HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). Mobile phases like isopropyl alcohol/hexane (5:95) at 35°C achieve baseline separation (retention time differences >1.5 min). Confirm enantiomeric excess (>99% ee) using polarimetry or chiral NMR shift reagents .
Q. How should researchers design bioactivity assays for this compound, given its structural similarity to bioactive dioxolanes?
- Methodological Answer : Follow CLSI guidelines for antimicrobial testing:
- Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
- Inoculate with 5 × 10 CFU/mL bacterial or 5 × 10 CFU/mL fungal suspensions.
- Incubate at 35°C for 18–20 h (bacteria) or 46–50 h (fungi).
- Determine MICs as the lowest concentration inhibiting visible growth. Use amikacin (bacteria) and fluconazole (fungi) as positive controls .
Data Contradiction Analysis
- Example Issue : Conflicting reports on reaction pathways for allylic additions to hindered aldehydes.
- Resolution : Compare experimental conditions (e.g., solvent, temperature, catalyst). For instance, magnesium-mediated reactions favor kinetic products, while lithium promotes equilibration. Reproduce studies using standardized protocols (e.g., identical molar ratios, quenching methods) .
Key Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC (Reverse-Phase) | Purity analysis, residual solvent detection | Diluent: DMSO/1 N NaOH (4:1), 1.0 mL/min flow | |
| Chiral HPLC | Enantiomer resolution | Mobile phase: IPA/hexane (5:95), 35°C | |
| Microbroth Dilution | Antimicrobial activity (MIC determination) | Inoculum: 5 × 10 CFU/mL bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
